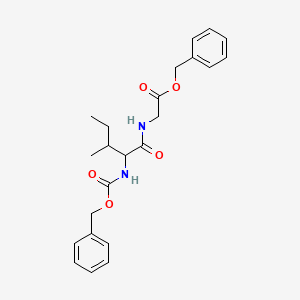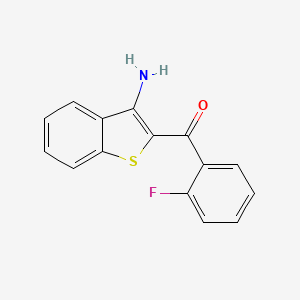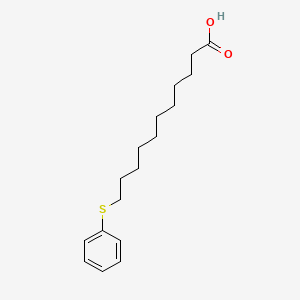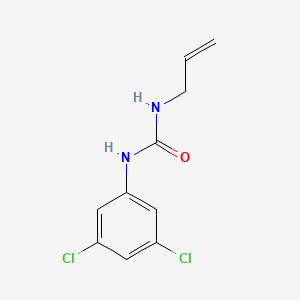
1-Naphthyl(diphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthyl(diphenyl)methanol is an organic compound with the molecular formula C23H18O It is a derivative of naphthalene, where the naphthyl group is bonded to a diphenylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthyl(diphenyl)methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthyl(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed:
Oxidation: Formation of naphthyl(diphenyl)ketone.
Reduction: Formation of naphthyl(diphenyl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Naphthyl(diphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Naphthyl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparación Con Compuestos Similares
1-Naphthylmethanol: A simpler derivative with a single naphthyl group bonded to a methanol moiety.
Diphenylmethanol: Contains two phenyl groups bonded to a methanol moiety.
1-Naphthyl(diphenyl)ketone: An oxidized form of 1-Naphthyl(diphenyl)methanol.
Uniqueness: this compound is unique due to the presence of both naphthyl and diphenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
630-95-5 |
|---|---|
Fórmula molecular |
C23H18O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
naphthalen-1-yl(diphenyl)methanol |
InChI |
InChI=1S/C23H18O/c24-23(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17,24H |
Clave InChI |
QFVRQPUZNPEPGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)




![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)




![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)

![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)
